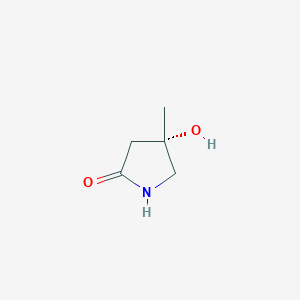

(S)-4-Hydroxy-4-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(4S)-4-hydroxy-4-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H9NO2/c1-5(8)2-4(7)6-3-5/h8H,2-3H2,1H3,(H,6,7)/t5-/m0/s1 |

InChI Key |

IKBAOKIBAADRKR-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@]1(CC(=O)NC1)O |

Canonical SMILES |

CC1(CC(=O)NC1)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for S 4 Hydroxy 4 Methylpyrrolidin 2 One

Enantioselective Synthetic Routes

The creation of the chiral quaternary center at the C4 position is the principal challenge in the synthesis of (S)-4-Hydroxy-4-methylpyrrolidin-2-one. Various enantioselective strategies, including leveraging the chiral pool, asymmetric organocatalysis, and biocatalysis, have been developed to address this challenge effectively.

Chiral Pool-Based Syntheses from Defined Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. nih.govmdpi.com This approach incorporates a pre-existing stereocenter into the synthetic target, providing a reliable method for achieving the desired absolute stereochemistry.

A viable strategy for synthesizing 4-hydroxypyrrolidin-2-one derivatives begins with N-protected amino acids. For instance, a short synthesis of 4-hydroxypyrrolidin-2-one can be achieved from N-Boc-amino acids, which first undergo a Meldrum's acid-mediated reaction to form pyrrolidine-2,4-dione (B1332186) intermediates (also known as tetramic acids). uitm.edu.my These intermediates can then be subjected to a regioselective reduction. To adapt this methodology for the synthesis of the target molecule, one could envision starting with a chiral precursor that already contains the C4-methyl group or a latent functional group that can be converted to it. Subsequent steps would then focus on the stereoselective introduction of the hydroxyl group. This strategy capitalizes on the inherent chirality of the starting material to control the stereochemical outcome of the final product. mdpi.com

Asymmetric Organocatalysis in this compound Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures, including those with quaternary stereocenters. nih.gov These small, chiral organic molecules act as catalysts to promote stereoselective transformations with high efficiency and enantiopurity. Cinchona alkaloid-derived bifunctional catalysts, for example, have been successfully employed in asymmetric cascade reactions to create highly substituted pyrrolidines bearing a quaternary stereocenter at the C3-position. rsc.org

While a direct organocatalytic route to this compound has not been extensively detailed, a conceptual approach could involve the asymmetric functionalization of a suitable precursor. For example, a Michael addition to a 4-methylene-pyrrolidin-2-one substrate, catalyzed by a chiral organocatalyst, could establish the quaternary center. Alternatively, an asymmetric aldol-type reaction on a precursor like 4-methyl-pyrrolidin-2-one-4-carbaldehyde could be envisioned. The development of such a process would hinge on designing a catalyst that can effectively control the facial selectivity of the nucleophilic attack to construct the challenging tertiary alcohol moiety with high diastereoselectivity and enantioselectivity.

Biocatalytic Approaches to Chiral Pyrrolidinones, Including Regio- and Stereoselective Hydroxylation

Biocatalysis offers an exceptionally precise and environmentally benign method for performing challenging chemical transformations. The use of whole-cell systems or isolated enzymes can achieve unparalleled levels of selectivity. A notable breakthrough in the synthesis of chiral 4-hydroxypyrrolidinones is the use of the bacterial strain Sphingomonas sp. HXN-200. This biocatalyst is capable of performing a highly regio- and stereoselective hydroxylation at the non-activated C4 position of N-substituted pyrrolidin-2-one precursors.

This biocatalytic transformation directly installs the hydroxyl group to produce the desired (S)-enantiomer with excellent enantiomeric excess (ee). The reaction proceeds with high activity and selectivity, demonstrating the power of enzymes to perform reactions that are difficult to achieve with conventional chemical methods. The process has been demonstrated on various N-substituted pyrrolidin-2-ones, showcasing its potential as a practical and efficient route to these valuable chiral building blocks.

| Substrate (N-Substituent) | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-benzyl-pyrrolidin-2-one | (S)-N-benzyl-4-hydroxy-pyrrolidin-2-one | 68% | >99.9% |

| N-benzyloxycarbonyl-pyrrolidin-2-one | (S)-N-benzyloxycarbonyl-4-hydroxy-pyrrolidin-2-one | 46% | 92% (can be increased to >99.9% by crystallization) |

Regioselective Functionalization Approaches in Pyrrolidinone Synthesis

Achieving regioselectivity, particularly at the C4 position of the pyrrolidinone ring, is a significant synthetic hurdle. The development of methods that can predictably introduce functional groups at this position is crucial for the synthesis of compounds like this compound.

The aforementioned biocatalytic hydroxylation using Sphingomonas sp. HXN-200 stands out as a premier example of regioselective functionalization. The enzyme's active site directs the hydroxylation to occur exclusively at the C4 position, bypassing the otherwise more reactive C3 and C5 positions adjacent to the carbonyl and nitrogen atom, respectively.

In the realm of traditional organic synthesis, palladium-catalyzed C(sp³)–H arylation has been developed for the C4-functionalization of pyrrolidine (B122466) derivatives. By using a directing group at the C3 position, it is possible to steer the C-H activation and subsequent arylation to the C4 position with high regioselectivity and complete cis-selectivity. acs.org While this method introduces an aryl group rather than a methyl and hydroxyl group, it demonstrates the feasibility of using directing-group strategies to overcome the inherent reactivity patterns of the pyrrolidine ring and achieve selective functionalization at the C4 position. Further development of such strategies could lead to methods for the installation of the specific substituents required for the target molecule.

Optimization of Synthetic Yields and Enantiomeric Purity

Maximizing the yield and enantiomeric purity of the final product is a critical aspect of any synthetic process, particularly in the context of producing high-value chiral compounds for pharmaceutical applications. This requires careful control over reaction parameters and often involves sophisticated monitoring and purification techniques.

Process Analytical Technologies (PAT) for Reaction Monitoring

Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. acs.org The goal of PAT is to ensure final product quality by building a deep understanding of the chemical process. By integrating real-time analytical tools directly into the reaction vessel or process stream, chemists and engineers can monitor reaction progress, the formation of intermediates and byproducts, and the development of enantiomeric excess.

Common PAT tools applicable to the synthesis of this compound include:

In-situ Spectroscopy (FTIR, Raman): These techniques provide real-time information on the concentration of reactants, products, and intermediates by monitoring their unique vibrational signatures. This allows for the precise determination of reaction endpoints and the study of reaction kinetics, enabling optimization of parameters like temperature, pressure, and catalyst loading.

Online Chromatography (HPLC): Automated sampling systems can be coupled with High-Performance Liquid Chromatography (HPLC) to monitor the reaction mixture. Chiral HPLC columns can be used to track the enantiomeric excess (ee) of the product in real-time, providing immediate feedback that can be used to control crystallization processes or stop a reaction once the desired purity is achieved.

By applying PAT, the biocatalytic hydroxylation or a potential organocatalytic synthesis can be meticulously monitored. For example, real-time data on substrate conversion and product formation can prevent the formation of impurities from over-reaction, while continuous monitoring of enantiomeric purity can guide optimization efforts to achieve the highest possible stereoselectivity. This data-rich approach facilitates a more robust and efficient process, ultimately leading to higher yields and purities. mdpi.com

Strategies for Optical Resolution and Enantiomeric Enrichment

Detailed methodologies for the optical resolution or enantiomeric enrichment specifically targeting this compound are not extensively described in peer-reviewed literature. However, strategies employed for similar chiral pyrrolidinone structures provide a theoretical framework for potential approaches.

For the related compound, (±)-4-hydroxy-2-pyrrolidinone, studies have shown it exists as a racemic conglomerate, which allows for separation techniques like preferential crystallization researchgate.net. This method involves creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer to induce its crystallization.

Another common strategy for enantiomeric enrichment is recrystallization. For instance, (S)-4-hydroxy-2-pyrrolidinone with an initial optical purity of 80% enantiomeric excess (ee) has been successfully enriched to over 99% ee through recrystallization from solvents like ethanol (B145695) google.com. This process relies on the solubility differences between the racemate and the enantiomerically pure form.

While these methods are established for the non-methylated analogue, their direct applicability and efficacy for resolving racemic 4-hydroxy-4-methylpyrrolidin-2-one (B1586202) would require specific experimental validation. The presence of the additional methyl group at the C4 position could influence the crystalline structure and solubility properties, potentially requiring significant adaptation of these resolution techniques.

Table 1: Comparison of Optical Purity Enhancement via Recrystallization for (S)-4-hydroxy-2-pyrrolidinone

| Initial Optical Purity (% ee) | Solvent System | Final Optical Purity (% ee) | Yield (%) |

| 80% | Ethanol | 99.2% | 77% |

| 80% | Ethanol-Ethyl Acetate | 92.8% | 83% |

Data derived from studies on the non-methylated analogue, (S)-4-hydroxy-2-pyrrolidinone. google.com

Industrial Production Methodologies and Scalability Studies, including Continuous Flow Processes

Specific scalability studies and established industrial production methodologies for this compound are not detailed in the available literature. The development of large-scale synthesis would likely draw upon general principles of chemical engineering and process optimization, including the potential adaptation of continuous flow chemistry.

Continuous flow processes offer significant advantages over traditional batch manufacturing for pharmaceuticals, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation scitube.io. In a continuous flow setup, reactants are pumped through a series of reactors, and the product is collected continuously downstream. This methodology reduces the volume of hazardous materials handled at any given time and allows for precise control over reaction parameters such as temperature, pressure, and residence time scitube.io.

While no specific continuous flow synthesis for this compound has been published, the general approach has been successfully applied to other complex molecules, including antibiotics like tazobactam (B1681243) scitube.io. A hypothetical flow process could involve steps such as enantioselective synthesis or a resolution step integrated into a continuous multi-step sequence. However, the development of such a process would necessitate considerable research to optimize reaction conditions, reactor design, and downstream purification for this specific molecule.

Exploration of Chemical Reactivity and Derivatization of S 4 Hydroxy 4 Methylpyrrolidin 2 One

Stereoselective Transformations of the Hydroxyl Group

The tertiary hydroxyl group at the C4 position of (S)-4-hydroxy-4-methylpyrrolidin-2-one serves as a key functional handle for a variety of stereoselective transformations. The strategic manipulation of this group allows for the introduction of diverse functionalities and the creation of complex molecular architectures.

Controlled Oxidation Reactions

The oxidation of the tertiary alcohol in this compound to a ketone functionality can be achieved using various modern oxidation reagents. While specific examples for this exact molecule are not extensively documented in readily available literature, the principles of oxidizing secondary alcohols to ketones are well-established and can be extrapolated. Reagents such as Dess-Martin periodinane (DMP) and conditions for the Swern oxidation are known for their mildness and high efficiency in effecting such transformations on complex molecules. wikipedia.orgwikipedia.orgwikipedia.org

The Dess-Martin oxidation, for instance, is carried out under neutral conditions at room temperature, offering high chemoselectivity and tolerance for other sensitive functional groups. wikipedia.orgwikipedia.org Similarly, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another powerful tool for this purpose, known for its mild reaction conditions. wikipedia.orgyoutube.comchemistrysteps.comtcichemicals.comalfa-chemistry.com The choice of oxidant would be crucial to avoid side reactions and ensure a high yield of the corresponding 4-methyl-4-oxopyrrolidin-2-one.

| Oxidation Method | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temperature | 4-Methyl-4-oxopyrrolidin-2-one |

| Swern Oxidation | (COCl)2, DMSO, Et3N | CH2Cl2, -78 °C to Room Temperature | 4-Methyl-4-oxopyrrolidin-2-one |

Regioselective Reduction Reactions

The pyrrolidinone ring of this compound contains a carbonyl group at the C2 position, which is susceptible to regioselective reduction. Studies on related 2,3-dioxo-pyrrolidines have demonstrated that the C2-carbonyl can be selectively reduced in the presence of other functional groups. researchgate.net For instance, the use of sodium borohydride (B1222165) (NaBH4) in the presence of acetic acid has been shown to be effective for the diastereoselective reduction of the carbonyl group in similar systems. researchgate.net

The steric hindrance around the C2-carbonyl and the electronic nature of the substituents on the pyrrolidinone ring can influence the stereochemical outcome of the reduction. The approach of the hydride reagent is often directed by the existing stereocenter at C4, potentially leading to a high degree of diastereoselectivity in the formation of the corresponding 2-hydroxypyrrolidine derivative.

Etherification and Esterification Studies

The hydroxyl group at the C4 position can be readily derivatized through etherification and esterification reactions. The Williamson ether synthesis provides a classical route for the formation of ethers, involving the deprotonation of the alcohol followed by reaction with an alkyl halide. wikipedia.orgyoutube.comkhanacademy.orgmasterorganicchemistry.comfrancis-press.com Another powerful method for etherification is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers with inversion of stereochemistry. researchgate.netwikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.orgnih.gov Research on related 3- and 4-hydroxy-2-aminomethylpyrrolidine derivatives has demonstrated the successful application of the Mitsunobu reaction for the formation of C-N bonds, which highlights its potential for C-O bond formation in the target molecule. researchgate.net

Esterification of the tertiary alcohol can be accomplished through various methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a fundamental approach. youtube.commdpi.com Alternatively, reaction with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base can provide the desired esters in high yields. The choice of esterification conditions would depend on the sensitivity of the starting material and the desired ester.

| Reaction Type | Method | Key Reagents | Expected Product Type |

|---|---|---|---|

| Etherification | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (R-X) | 4-Alkoxy-4-methylpyrrolidin-2-one |

| Mitsunobu Reaction | PPh3, DEAD/DIAD, R-OH | 4-Alkoxy-4-methylpyrrolidin-2-one | |

| Esterification | Fischer Esterification | R-COOH, Acid Catalyst (e.g., H2SO4) | 4-Acyloxy-4-methylpyrrolidin-2-one |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)2O), Base | 4-Acyloxy-4-methylpyrrolidin-2-one |

Reactivity of the Pyrrolidinone Ring System

The pyrrolidinone ring itself is a reactive entity, offering sites for nucleophilic attack and functionalization at both the nitrogen and carbon atoms.

Nucleophilic Additions and Substitutions on the Ring

The carbonyl group at the C2 position of the pyrrolidinone ring is an electrophilic center and can undergo nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents and organolithium compounds, are expected to add to the carbonyl carbon, leading to the formation of a tertiary alcohol after workup. libretexts.orgyoutube.comyoutube.comsaskoer.ca The stereochemical outcome of such additions would likely be influenced by the adjacent C4 stereocenter.

Furthermore, the pyrrolidinone ring can participate in conjugate addition reactions if an appropriate Michael acceptor is introduced into the molecule. The Michael addition, a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. researchgate.netwikipedia.orgnih.gov For instance, if a derivative of this compound containing an α,β-unsaturated substituent were synthesized, it could undergo Michael addition with various nucleophiles. researchgate.netnih.govfrontiersin.org

Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidinone ring is a nucleophilic center and can be readily alkylated or acylated. N-alkylation can be achieved by reacting the compound with an alkyl halide in the presence of a base. mdpi.comnih.gov Studies on the N-alkylation of related hydroxypyridines have shown that this reaction can proceed efficiently. nih.gov The choice of base and reaction conditions can be crucial to avoid competing O-alkylation of the hydroxyl group.

N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction would lead to the formation of an N-acylpyrrolidinone derivative, introducing a variety of functional groups onto the nitrogen atom. The reactivity of the nitrogen atom allows for the synthesis of a wide range of N-substituted derivatives, which can be valuable for modulating the biological and physical properties of the molecule.

| Reaction Type | Reagents | Site of Reaction | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base | Nitrogen | 1-Alkyl-4-hydroxy-4-methylpyrrolidin-2-one |

| N-Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)2O) | Nitrogen | 1-Acyl-4-hydroxy-4-methylpyrrolidin-2-one |

| Nucleophilic Addition to C2-Carbonyl | Organometallic Reagents (e.g., R-MgBr, R-Li) | C2-Carbonyl Carbon | 2-Alkyl-2,4-dihydroxy-4-methylpyrrolidine |

Ring-Opening and Rearrangement Reactions

While specific studies detailing the ring-opening and rearrangement of this compound are not extensively documented, the reactivity of related pyrrolidine (B122466) structures provides insight into potential transformations. The inherent strain of the five-membered ring and the presence of heteroatoms can facilitate such reactions under specific conditions.

One notable example of a rearrangement involving a substituted pyrrolidine ring is observed in the metabolism of the drug Daridorexant. It has been proposed that the pyrrolidine moiety of Daridorexant undergoes an intramolecular rearrangement catalyzed by the human monooxygenase CYP3A4. The proposed mechanism involves an initial hydroxylation at the 5-position of the pyrrolidine ring to form a cyclic hemiaminal. This intermediate subsequently undergoes hydrolysis, leading to a ring-opened amino aldehyde. The final step involves the cyclization of this aldehyde onto a nitrogen atom of the appended benzimidazole (B57391) moiety, ultimately yielding a 4-hydroxy piperidinol metabolite. wikipedia.org This metabolic pathway highlights a biologically mediated ring-opening and rearrangement cascade, demonstrating a potential, albeit complex, reaction pathway for substituted pyrrolidines.

Such transformations underscore the latent reactivity of the pyrrolidine core, suggesting that under appropriate synthetic or biological conditions, this compound could potentially undergo similar skeletal reorganizations.

Synthesis of Advanced this compound Analogues and Derivatives

The functional groups of this compound serve as versatile handles for the synthesis of a wide array of derivatives. Modifications can be targeted at the nitrogen atom of the lactam, the hydroxyl group, or the carbon backbone of the ring.

The synthesis of N-substituted analogues is a common strategy to modulate the physicochemical and pharmacological properties of the pyrrolidin-2-one core. A powerful method for creating enantiopure (S)-N-substituted 4-hydroxypyrrolidin-2-ones involves the regio- and stereoselective hydroxylation of corresponding N-substituted pyrrolidin-2-ones using biocatalysts. nih.gov

For instance, the microorganism Sphingomonas sp. HXN-200 has been successfully employed to hydroxylate N-substituted pyrrolidin-2-ones at the C4 position with high stereoselectivity. This biocatalytic approach provides direct access to the desired (S)-enantiomers, which are valuable chiral intermediates. nih.gov Research has demonstrated the conversion of various N-substituted pyrrolidin-2-ones into their corresponding (S)-4-hydroxy derivatives with high enantiomeric excess (ee). nih.gov

| Substrate (N-Substituent) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-benzylpyrrolidin-2-one | (S)-N-benzyl-4-hydroxypyrrolidin-2-one | 68 | >99.9 |

| N-(4-methoxybenzyl)pyrrolidin-2-one | (S)-N-(4-methoxybenzyl)-4-hydroxypyrrolidin-2-one | 46 | 92 |

This enzymatic approach avoids the often complex and multi-step chemical syntheses required to achieve the same level of stereochemical purity. The resulting N-substituted variants can serve as precursors for more complex molecules.

The pyrrolidine scaffold is frequently incorporated into hybrid molecules to combine its favorable properties with other pharmacophores. A prominent strategy for creating such conjugates is the 1,3-dipolar cycloaddition reaction, often involving azomethine ylides. tandfonline.comnih.gov

This method typically involves the reaction of an α-amino acid with an aldehyde or ketone to generate an azomethine ylide in situ. This dipole then reacts with a dipolarophile (e.g., an alkene or alkyne) to construct the pyrrolidine ring in a highly stereocontrolled manner. While this approach builds the ring from acyclic precursors, the principles can be adapted to derivatize existing pyrrolidine structures or to design synthetic routes that incorporate the this compound motif into a larger hybrid structure.

For example, hybrid compounds bearing indole, thiourea, and vinyl sulfone pharmacophores have been synthesized by reacting imines with dipolarophiles like divinyl sulfone. tandfonline.com This strategy leads to complex pyrrolidine-based hybrids with potential multi-target bioactivity. tandfonline.comnih.gov The hydroxyl group on this compound could be used as an attachment point for a dipolarophile, or the entire molecule could be appended to a larger structure post-synthesis, to create novel hybrid molecules.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving the pyrrolidin-2-one core is crucial for controlling reaction outcomes and designing rational synthetic pathways. As mentioned previously, the metabolic rearrangement of Daridorexant provides a compelling, albeit hypothetical, mechanistic pathway for a pyrrolidine ring transformation. wikipedia.org Researchers proposed that a CYP450-mediated oxidation initiates a cascade involving the formation of a hemiaminal, followed by ring-opening to an amino aldehyde, and subsequent intramolecular cyclization. wikipedia.org This proposed pathway highlights the potential for enzyme-catalyzed, multi-step transformations that proceed through discrete, characterizable intermediates.

In the realm of synthetic chemistry, the mechanism of the widely used [3+2] cycloaddition for pyrrolidine synthesis is well-studied. The reaction proceeds through the formation of an azomethine ylide intermediate from the condensation of an amino acid and an aldehyde, followed by decarboxylation. This ylide then undergoes a concerted or stepwise cycloaddition with a dipolarophile. The stereochemical outcome of the reaction is often dictated by the geometry of the azomethine ylide and the mode of addition to the dipolarophile. These mechanistic principles are fundamental to the construction of highly substituted and stereochemically complex pyrrolidine rings. tandfonline.com

Advanced Spectroscopic and Structural Characterization of S 4 Hydroxy 4 Methylpyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for probing the molecular structure and dynamics of (S)-4-Hydroxy-4-methylpyrrolidin-2-one in solution. Through a combination of one- and two-dimensional NMR experiments, a comprehensive understanding of its chemical environment, connectivity, and spatial arrangement of atoms can be achieved.

Assignment of ¹H and ¹³C Chemical Shifts

The unambiguous assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is the foundational step in the spectroscopic analysis of this compound. These chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure.

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of the enantiomeric compound, (R)-4-Hydroxy-4-methylpyrrolidin-2-one, provides reference points for the expected signals. The protons of the methylene (B1212753) group adjacent to the carbonyl (C3) typically appear as distinct signals due to their diastereotopic nature. The methyl group protons would present as a singlet, while the hydroxyl and amine protons would also be observable, with their chemical shifts potentially influenced by solvent interactions and concentration.

The ¹³C NMR spectrum offers complementary information, with distinct resonances for the carbonyl carbon, the quaternary carbon bearing the hydroxyl and methyl groups (C4), the methylene carbon (C3), the methylene carbon adjacent to the nitrogen (C5), and the methyl carbon. The precise chemical shifts provide insight into the electronic shielding and deshielding effects within the five-membered ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆. (Note: This data is illustrative, as specific experimental values for the (S)-enantiomer were not available in the searched literature.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~7.5 (s, 1H) | - |

| C2 | - | ~175.0 |

| C3-Hₐ | ~2.5 (d, 1H) | ~40.0 |

| C3-Hᵦ | ~2.2 (d, 1H) | |

| C4 | - | ~70.0 |

| C4-OH | ~5.0 (s, 1H) | - |

| C5-H₂ | ~3.2 (t, 2H) | ~55.0 |

| C4-CH₃ | ~1.2 (s, 3H) | ~25.0 |

s = singlet, d = doublet, t = triplet

NOESY and COSY for Stereochemical Elucidation

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for confirming the stereochemistry of this compound.

A COSY experiment would reveal the scalar coupling network within the molecule, establishing the connectivity between protons on adjacent carbon atoms. For instance, cross-peaks would be expected between the diastereotopic protons on C3 and the protons on C5, confirming the pyrrolidinone ring structure.

A NOESY experiment provides information about the spatial proximity of protons. For stereochemical elucidation, key NOE correlations would be sought between the methyl group protons and the protons of the pyrrolidinone ring. The presence or absence of specific through-space interactions can help to confirm the relative stereochemistry and preferred conformation of the molecule in solution.

Conformational Analysis in Solution

The five-membered pyrrolidinone ring is not planar and can adopt various envelope or twist conformations. The conformational preference of this compound in solution is governed by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding.

Analysis of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide quantitative insights into the dihedral angles between adjacent protons, and by extension, the ring's conformation. Furthermore, temperature-dependent NMR studies can reveal information about the energetic barriers between different conformations and whether the observed spectra represent a time-average of rapidly interconverting forms.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration and the arrangement of molecules within the crystal lattice.

Absolute Configuration Determination

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine its absolute stereochemistry. This is typically achieved through the measurement of anomalous dispersion effects, which result in small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The analysis of these differences allows for the calculation of the Flack parameter, which provides a high degree of confidence in the assignment of the absolute configuration as (S).

Table 2: Illustrative Crystallographic Data for this compound. (Note: This data is hypothetical as a specific crystal structure has not been publicly reported.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Flack Parameter | ~0.0(0) |

Crystal Packing and Intermolecular Interactions

The way in which individual molecules of this compound arrange themselves in the crystal lattice is dictated by a network of intermolecular interactions. These interactions are crucial for understanding the physical properties of the solid material.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. For this compound, these methods confirm the presence of its key structural features: a tertiary hydroxyl group, a secondary amide (lactam), and aliphatic carbon-hydrogen bonds.

The FTIR spectrum is particularly sensitive to polar functional groups. The tertiary alcohol O-H bond gives rise to a characteristic broad absorption band in the region of 3400-3300 cm⁻¹. The N-H stretching vibration of the lactam ring is expected to appear as a sharp to medium peak around 3200 cm⁻¹. One of the most prominent peaks in the spectrum is the C=O stretching vibration of the five-membered lactam ring, which typically occurs at a high frequency, around 1700-1680 cm⁻¹, due to ring strain. Aliphatic C-H stretching from the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. The C-C bond vibrations within the pyrrolidinone ring and the symmetric stretching of the C-N bond would be observable. While the O-H stretch is typically weak in Raman, the C=O stretch of the lactam is also a strong and characteristic band. Analysis of the fingerprint region (below 1500 cm⁻¹) in both FTIR and Raman spectra allows for the definitive identification of the molecule by comparing it against a reference standard.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Tertiary Alcohol (O-H) | Stretching | 3400-3300 (Broad) | Weak |

| Lactam (N-H) | Stretching | ~3200 (Medium) | ~3200 (Medium) |

| Aliphatic (C-H) | Stretching | 3000-2850 (Medium-Strong) | 3000-2850 (Strong) |

| Lactam (C=O) | Stretching | 1700-1680 (Very Strong) | 1700-1680 (Strong) |

| Lactam (N-H) | Bending | ~1550 (Medium) | Weak |

| Methyl (C-H) | Bending | ~1460, ~1375 (Medium) | ~1460, ~1375 (Medium) |

| Tertiary Alcohol (C-O) | Stretching | ~1150 (Medium-Strong) | Weak |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the target molecule from other compounds with the same nominal mass.

The molecular formula of the compound is C₅H₉NO₂. The calculated monoisotopic mass is 115.06333 Da. An HRMS analysis, for instance using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to detect the protonated molecule [M+H]⁺ at m/z 115.06333. The confirmation of this exact mass provides strong evidence for the correct elemental formula.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern is predictable based on the molecule's structure. Key expected fragmentation pathways for the [M+H]⁺ ion include:

Loss of water (-18.01 Da): Dehydration is a common fragmentation pathway for alcohols, leading to a fragment ion at m/z 97.0527.

Loss of a methyl group (-15.02 Da): Alpha-cleavage adjacent to the tertiary alcohol can result in the loss of a methyl radical, producing an ion at m/z 100.0401.

Ring cleavage: The pyrrolidinone ring can undergo various cleavages. A common fragmentation involves the loss of carbon monoxide (-28.00 Da) from the lactam carbonyl group.

Table 2: Predicted HRMS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₀NO₂⁺ | 116.0706 | Protonated parent molecule |

| [M+Na]⁺ | C₅H₉NO₂Na⁺ | 138.0525 | Sodium adduct |

| [M+H-H₂O]⁺ | C₅H₈NO⁺ | 98.0600 | Loss of water |

| [M+H-CH₃]⁺ | C₄H₇NO₂⁺ | 102.0498 | Loss of methyl radical (as CH4) |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Enantiomeric Purity

Chiroptical spectroscopy techniques are indispensable for characterizing chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to confirm the absolute configuration and assess the enantiomeric purity of this compound.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com An achiral molecule will not exhibit a CD signal. For this compound, the electronic transitions associated with the lactam chromophore will give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effect (the characteristic peak or trough in a CD spectrum) are unique to a specific enantiomer. The spectrum of the (S)-enantiomer will be a mirror image of the spectrum for the (R)-enantiomer. By comparing the experimentally obtained CD spectrum with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute (S)-configuration can be confirmed.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve provides information similar to a CD spectrum. The shape of the curve and the sign of the rotation at specific wavelengths are characteristic of the enantiomer being analyzed.

These techniques are powerful for confirming the identity of the enantiomer and for detecting the presence of the opposite enantiomer as an impurity, thus verifying high enantiomeric purity.

Chromatographic Methods for Purity and Enantiomeric Excess Quantification (e.g., Chiral HPLC, GC, LC-MS)

Chromatographic methods are the gold standard for determining both the chemical purity and the enantiomeric excess (e.e.) of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

To separate the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective for separating a wide range of chiral molecules, including lactams.

A typical method would involve dissolving the sample in a suitable mobile phase, such as a mixture of hexane (B92381) and isopropanol, and injecting it onto a chiral column. A UV detector is commonly used for detection, as the lactam carbonyl group provides a suitable chromophore. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula:

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Gas Chromatography (GC) on a chiral column can also be employed. For non-volatile or thermally labile compounds, derivatization may be necessary to improve volatility and thermal stability. LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, allowing for simultaneous purity assessment and mass confirmation.

Table 3: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Result | Baseline separation of (S) and (R) enantiomers |

Thermal Analysis for Phase Behavior and Transitions (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary tool for characterizing the phase behavior of this compound, including its melting point and enthalpy of fusion.

In a DSC experiment, the heat flow into or out of a sample is measured relative to a reference as the temperature is changed at a constant rate. For a crystalline solid like this compound, the DSC thermogram would show a sharp endothermic peak corresponding to the melting transition. The temperature at the peak of this endotherm is taken as the melting point (Tm), a key indicator of purity. The presence of impurities typically broadens the melting peak and lowers the melting point.

Table 4: Thermal Properties Measurable by DSC

| Property | Symbol | Description | Expected Observation |

|---|---|---|---|

| Melting Point | Tₘ | Temperature at which the solid-to-liquid phase transition occurs. | A sharp endothermic peak in the DSC thermogram. |

| Enthalpy of Fusion | ΔHբ | The amount of thermal energy required to melt the substance. | Calculated from the area of the melting endotherm. |

Applications and Future Directions in S 4 Hydroxy 4 Methylpyrrolidin 2 One Research

Role as a Chiral Building Block in Asymmetric Synthesis

Substituted chiral pyrrolidines are prominent structural motifs in a vast number of biologically active natural products and synthetic compounds. mdpi.com The pyrrolidine (B122466) ring, often derived from amino acids like proline, is a key component in numerous drugs. mdpi.com (S)-4-Hydroxy-4-methylpyrrolidin-2-one, as a derivative of this important heterocyclic family, functions as an essential chiral building block. Its inherent chirality is transferred to subsequent products, enabling the efficient and stereocontrolled synthesis of complex molecules. This is crucial in pharmaceutical development, where the biological activity of a molecule is often dependent on its specific stereochemistry.

The utility of hydroxylated pyrrolidinone scaffolds is well-established in the synthesis of advanced pharmaceutical intermediates. For instance, 4-hydroxypyrrolidin-2-one enantiomers are valuable raw materials for producing drugs, including intermediates for oral carbapenem (B1253116) antibiotics and antidepressant agents. rloginconsulting.com The structural motif of this compound is incorporated into highly complex pharmaceutical compounds, underscoring its importance. An example is found in an impurity of the antifungal drug Micafungin, which contains a 2-carbamoyl-3-hydroxy-4-methylpyrrolidin-1-yl moiety, demonstrating the relevance of this scaffold in complex drug molecules. mdpi.com

The pyrrolidine core is also central to the structure of Daridorexant, a dual orexin (B13118510) receptor antagonist used for treating insomnia, which features a (S)-2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl fragment. nih.gov The synthesis of such complex molecules often relies on the availability of chiral building blocks like this compound to introduce stereogenic centers with high fidelity.

Table 1: Examples of Pharmaceutical Scaffolds Incorporating Substituted Pyrrolidine Moieties

| Drug/Intermediate Class | Incorporated Pyrrolidine Moiety | Therapeutic Area |

| Carbapenem Antibiotics | (S)-4-Hydroxypyrrolidin-2-one derivatives | Antibacterial |

| Antidepressant Agents | (R)-4-Hydroxypyrrolidin-2-one derivatives | Neurology |

| Micafungin-related compounds | (2S,4S)-2-carbamoyl-3-hydroxy-4-methylpyrrolidin-1-yl | Antifungal |

| Daridorexant | (S)-2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl | Insomnia |

The this compound scaffold is not only a component of final targets but also a starting point for the synthesis of other complex heterocyclic systems. The pyrrolidine ring can be chemically manipulated and elaborated into more intricate structures. Research has demonstrated that enantioenriched 2,2-disubstituted pyrrolidines can be synthesized and subsequently advanced to form fused ring systems like indolizidines. pharmaffiliates.com Furthermore, synthetic routes starting from chiral pyrrolidines can lead to the formation of pyrrolizidine (B1209537) alkaloids, a class of natural products with diverse biological activities. wikipedia.org These transformations highlight the strategic value of the pyrrolidine building block in generating molecular diversity and accessing novel chemical space.

Development of Novel Chiral Catalysts and Auxiliaries

Beyond its role as a structural component, the chiral pyrrolidine framework is a cornerstone in the design of organocatalysts and chiral auxiliaries. The field of asymmetric organocatalysis frequently employs catalysts derived from natural amino acids, with proline and its derivatives being among the most successful. These catalysts are valued for their ability to promote stereoselective reactions efficiently.

Derivatives of 4-hydroxypyrrolidine, such as 4-hydroxyprolinamides, have been developed and studied as effective organocatalysts. uc.edu These catalysts leverage the rigid, chiral scaffold of the pyrrolidine ring to create a well-defined chiral environment around the catalytic site, enabling high levels of enantioselectivity in various chemical transformations. A significant area of development is the immobilization of these chiral organocatalysts onto polymer supports, which facilitates catalyst separation and recycling, aligning with the principles of green and sustainable chemistry. mdpi.com

Pyrrolidine-based catalysts have proven to be highly effective in promoting key bond-forming reactions with high enantioselectivity. These reactions are fundamental to the construction of chiral molecules.

C-C Bond Formation: Derivatives of this compound can be envisioned as precursors to catalysts for classic C-C bond-forming reactions. Prolinamide-based organocatalysts are known to effectively catalyze asymmetric aldol (B89426) and Michael addition reactions. wikipedia.orguc.edu For example, the conjugate addition of carbon nucleophiles to electron-deficient olefins is a powerful method for creating new C-C bonds and stereocenters. cmu.edu

C-X Bond Formation: The development of catalysts for the enantioselective formation of carbon-heteroatom (C-X) bonds is another critical area of research. For instance, copper-catalyzed asymmetric cyclizative aminoboration reactions have been developed to synthesize chiral piperidines, forming a key C-N bond with high stereocontrol. nbinno.com The chiral ligands used in such metal-catalyzed processes often feature scaffolds that can be derived from versatile building blocks like hydroxy-pyrrolidinones.

Table 2: Application of Pyrrolidine-Derived Catalysts in Asymmetric Synthesis

| Reaction Type | Bond Formed | Catalyst Class | Key Feature |

| Aldol Reaction | C-C | Prolinamides | Creation of β-hydroxy carbonyls |

| Michael Addition | C-C | Prolinamides | Conjugate addition to α,β-unsaturated systems |

| Aminoboration | C-N | Chiral Ligands for Cu-catalysis | Synthesis of chiral N-heterocycles |

Advanced Materials Science Applications (e.g., as monomers or precursors)

While the primary application of this compound has been in asymmetric synthesis and catalysis, the pyrrolidone functional group is also of significant interest in materials science. Pyrrolidone derivatives, most notably N-vinyl-2-pyrrolidone (NVP), are important monomers used in the large-scale commercial production of polymers with applications in pharmaceuticals and other industries. rloginconsulting.com

Polymers containing pyrrolidone units can exhibit valuable properties such as hydrophilicity and biocompatibility. Although direct polymerization of this compound is not widely reported, its structural features suggest potential as a specialty monomer or precursor. The hydroxyl group offers a reactive site for incorporation into polyester (B1180765) or polyurethane backbones, while the chiral lactam unit could impart unique properties to the resulting polymer. Chiral polymers are of growing interest for applications in chiral separations, sensing technologies, and biocompatible materials. Pyrrolidone derivatives can also be used as additives or intermediates to enhance the properties of advanced polymers, specialized coatings, and composite materials, for example by improving thermal resistance.

Emerging Research Areas and Unexplored Reactivity Profiles

The research landscape for this compound and related compounds continues to evolve. One emerging area is the development of novel derivatives for specific applications, such as nitroxide-containing pyrrolidines designed as reduction-resistant spin labels for electron paramagnetic resonance (EPR) studies of biological macromolecules. mdpi.com This represents a move from using the scaffold for synthesis to creating functional probes for biophysical analysis.

The continued exploration of its reactivity remains a key focus. Developing new synthetic methods to access novel and diversely substituted pyrrolidines will expand their utility as building blocks. pharmaffiliates.com Furthermore, designing next-generation organocatalysts and ligands based on this scaffold for challenging or previously inaccessible asymmetric transformations is an ongoing objective. The pursuit of highly active and selective catalysts that can operate under mild, environmentally friendly conditions is a major driver in this field. The unique stereoelectronic properties conferred by the quaternary stereocenter and the hydroxyl group suggest that the full catalytic potential and reactivity profile of this compound derivatives are yet to be completely explored.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

The synthesis of stereochemically complex molecules such as this compound is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). nih.govpreprints.orgpreprints.org These computational tools offer the potential to accelerate development timelines, improve reaction yields, and discover novel, more efficient synthetic routes. preprints.orgpreprints.org The application of AI and ML in this context primarily revolves around retrosynthetic analysis, reaction condition optimization, and the prediction of reaction outcomes.

A key challenge in the synthesis of this compound is achieving high stereoselectivity. Machine learning models can be trained to predict the enantiomeric excess or diastereomeric ratio of a reaction based on a variety of input parameters. emich.edu By analyzing factors such as catalyst structure, solvent, temperature, and substrate modifications, these models can guide the optimization of reaction conditions to favor the desired (S)-enantiomer. This data-driven approach can significantly reduce the number of experiments required to achieve optimal stereocontrol. preprints.org

The table below illustrates the potential applications of various AI and machine learning techniques in the synthetic design and optimization of this compound.

| AI/ML Technique | Application in Synthesis of this compound | Potential Impact |

| Retrosynthesis Algorithms | Proposing novel synthetic routes by identifying strategic bond disconnections. nih.govchemrxiv.orgnih.gov | Discovery of more efficient, cost-effective, or environmentally friendly synthetic pathways. |

| Machine Learning for Reaction Optimization | Predicting optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and stereoselectivity. | Reduced experimental effort and faster development of highly stereoselective synthetic methods. emich.edu |

| Forward Reaction Prediction | Predicting the major products, byproducts, and overall success probability of a given reaction. nih.gov | Minimization of failed experiments and a better understanding of potential impurities. |

| Generative Models | Designing novel chiral catalysts or reagents specifically tailored for the stereoselective synthesis of the target molecule. | Access to new chemical entities that can improve the efficiency and selectivity of the synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.